Introduction: The Strategic Importance of 4-Nitropiperidine
Introduction: The Strategic Importance of 4-Nitropiperidine
An In-Depth Technical Guide to 4-Nitropiperidine
Prepared by: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, prized for its favorable pharmacokinetic properties and synthetic versatility. The introduction of a nitro group at the 4-position transforms this simple heterocycle into 4-Nitropiperidine, a highly valuable and reactive intermediate. The strong electron-withdrawing nature of the nitro moiety significantly influences the molecule's chemical behavior, creating a hub for further functionalization. This guide provides an in-depth analysis of the chemical and physical properties of 4-Nitropiperidine, offering field-proven insights into its synthesis, reactivity, characterization, and safe handling for researchers, scientists, and drug development professionals.
Part 1: Molecular Identity and Physicochemical Profile
A foundational understanding of a molecule begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvent systems to predicting metabolic fate.
1.1: Core Identifiers
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IUPAC Name: 4-nitropiperidine[1]
1.2: Structural Representation
The structure of 4-Nitropiperidine consists of a saturated six-membered piperidine ring with a nitro group (NO₂) substituted at the C4 position.
Caption: 2D structure of 4-Nitropiperidine.
1.3: Tabulated Physicochemical Properties
The following table summarizes key computed and experimental properties, providing a quantitative snapshot essential for laboratory applications.
| Property | Value | Source |
| Molecular Weight | 130.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 130.074227566 Da | PubChem[1] |
| XLogP3 | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Polar Surface Area | 57.9 Ų | PubChem[1] |
| pKa (Predicted) | Low (strong electron withdrawal) | Vulcanchem[2] |
Insight: The low XLogP3 value suggests a relatively hydrophilic character compared to unsubstituted piperidine. The polar surface area, dominated by the nitro group and the secondary amine, is a key determinant in its solubility and potential for crossing biological membranes. The electron-withdrawing effect of the nitro group is predicted to lower the pKa of the piperidine nitrogen, making it a weaker base than its unsubstituted counterpart[2].
Part 2: Synthesis and Reactivity
The synthesis of 4-Nitropiperidine is non-trivial. Direct nitration of piperidine is not a viable route due to the sensitivity of the amine to strong oxidizing and acidic conditions. A more controlled, multi-step approach starting from a protected piperidone is required.
2.1: Synthetic Workflow from 4-Boc-Piperidone
A patented method outlines a reliable pathway that avoids the hazards associated with older oxidation techniques[3]. The causality behind this workflow is rooted in strategic protection and controlled transformations to build the desired functionality.
Caption: Patented multi-step synthesis of a 4-Nitropiperidine derivative.
2.2: Experimental Protocol
The following protocol is an adaptation of the methodology described in patent CN102464605B[3]. This self-validating system proceeds through stable, characterizable intermediates.
Step I: Synthesis of 4-Oximido-piperidine Derivative
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Rationale: The ketone in 4-Boc-piperidone is converted to an oxime. This is a classic and high-yielding transformation that prepares the carbon for subsequent reduction and oxidation to the nitro group.
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Procedure:
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To a solution of 4-Boc-piperidone (1 equivalent) in ethanol, add potassium carbonate (2.0 equivalents) as a base.
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Add hydroxylamine hydrochloride (2.5 equivalents) to the mixture.
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Heat the reaction mixture to 50°C for approximately 30 minutes, monitoring by TLC until the starting material is consumed.
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Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude 4-oximido-piperidine derivative.
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Step II: Reduction of Oxime to Hydroxylamine
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Rationale: The oxime is selectively reduced to a hydroxylamine. Sodium cyanoborohydride is chosen as the reducing agent because it is mild enough to perform this transformation without over-reducing the functionality, and it is effective at the acidic pH required for this reaction.
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Procedure:
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Dissolve the crude product from Step I in methanol.
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Add sodium cyanoborohydride (1.2 equivalents) portion-wise at room temperature.
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Maintain the pH of the solution at ~3 by the controlled addition of 1N HCl.
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Stir for approximately 3 hours, monitoring by TLC.
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Once the reaction is complete, quench carefully with water and adjust the pH to neutral. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the hydroxylamine intermediate.
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Step III: Ozonolysis to 4-Nitro-piperidine Derivative
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Rationale: The final step involves the oxidation of the hydroxylamine to the nitro group. Ozonolysis at low temperatures is a modern, effective method that avoids the harsh and potentially explosive conditions of older methods using reagents like urea hydrogen peroxide (UHP).
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Procedure:
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Caution: Ozonolysis should be performed by trained personnel with appropriate equipment.
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Dissolve the hydroxylamine intermediate from Step II in a mixture of methanol and dichloromethane.
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Cool the solution to -78°C (dry ice/acetone bath).
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Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the persistence of the blue color of ozone in the solution or by TLC.
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Upon completion, purge the solution with nitrogen or argon to remove excess ozone.
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Work up the reaction as appropriate (e.g., quenching with a reducing agent like dimethyl sulfide if necessary, followed by extraction and purification) to obtain the final 4-Nitro-piperidine product.
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2.3: Chemical Reactivity
The reactivity of 4-Nitropiperidine is dominated by two key features: the basic piperidine nitrogen and the electrophilic nitro group.
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Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine, yielding 4-aminopiperidine. This transformation unlocks a crucial building block for drug discovery. Standard reduction conditions (e.g., H₂, Pd/C; SnCl₂; Fe/HCl) are typically effective.
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N-Alkylation/Acylation: The secondary amine of the piperidine ring remains nucleophilic and can be readily alkylated, acylated, or used in reductive amination protocols to introduce a wide variety of substituents on the nitrogen atom.
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Basicity: As previously noted, the electron-withdrawing nitro group reduces the basicity of the piperidine nitrogen compared to the parent heterocycle. This must be considered when planning base-catalyzed reactions or extractions.
Part 3: Spectroscopic Characterization Guide
For any synthetic intermediate, unambiguous structural confirmation is paramount. The following provides an expert guide to interpreting the expected spectroscopic data for 4-Nitropiperidine.
3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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H4 Proton (CH-NO₂): This proton will be the most downfield of the ring protons (expect ~4.5-4.8 ppm) due to the strong deshielding effect of the attached nitro group. It will appear as a multiplet, likely a tt (triplet of triplets) or a more complex pattern due to coupling with the four adjacent protons at the C3 and C5 positions.
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H2/H6 Protons (Axial & Equatorial, CH₂-N): These protons are adjacent to the nitrogen. The equatorial protons will be further downfield than the axial ones. Expect a complex set of multiplets in the ~3.0-3.4 ppm (equatorial) and ~2.7-3.0 ppm (axial) regions.
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H3/H5 Protons (Axial & Equatorial, CH₂-CH): These protons will be the most upfield. Expect multiplets around ~2.1-2.3 ppm (equatorial) and ~1.7-1.9 ppm (axial).
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N-H Proton: A broad singlet, typically around ~1.5-2.5 ppm, whose chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O.
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¹³C NMR:
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C4 Carbon (C-NO₂): This carbon will be significantly downfield due to the direct attachment of the electronegative nitro group. Expect a signal around ~80-85 ppm.
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C2/C6 Carbons (C-N): These carbons, adjacent to the nitrogen, will appear around ~45-50 ppm.
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C3/C5 Carbons (C-C): These carbons will be the most upfield, expected around ~30-35 ppm.
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3.2: Mass Spectrometry (MS)
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Molecular Ion (M+): For electron ionization (EI), the molecular ion peak should be observed at m/z = 130.
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Key Fragmentation: A characteristic and prominent fragmentation pathway would be the loss of the nitro group (•NO₂, 46 Da), leading to a significant fragment ion at m/z = 84. Further fragmentation of the piperidine ring would also be observed.
3.3: Infrared (IR) Spectroscopy
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N-O Stretching (NO₂ Group): This is the most diagnostic feature. Look for two strong, sharp absorption bands: one for the asymmetric stretch (~1540-1560 cm⁻¹) and one for the symmetric stretch (~1345-1365 cm⁻¹).
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N-H Stretching: A moderate, single peak around 3300-3500 cm⁻¹ is expected for the secondary amine.
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C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹ (~2850-2950 cm⁻¹).
Part 4: Safety, Handling, and Storage
Proper handling of 4-Nitropiperidine is essential. While specific data is limited, information can be extrapolated from related nitro compounds and piperidine derivatives.
4.1: Hazard Identification
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Nitroalkanes can be toxic and are often irritants. Piperidine itself is corrosive and toxic. Therefore, 4-Nitropiperidine should be handled as a hazardous substance.
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Potential Hazards:
4.2: Recommended Handling and PPE
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[4].
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side shields or chemical goggles[4].
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated[4].
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Respiratory Protection: Not typically required if used in a fume hood. If aerosols or dust are generated, use an approved respirator.
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[6].
4.3: Storage and Disposal
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[4]. Store away from strong oxidizing agents and strong acids[4]. Consider storing under an inert atmosphere, especially for long-term use. The hydrochloride salt form may offer greater stability[7].
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Disposal: Dispose of waste in accordance with all federal, state, and local environmental regulations. Do not allow it to enter drains or waterways[6].
References
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PubChem. 2,2,6,6-Tetramethyl-4-nitropiperidine. National Center for Biotechnology Information. [Link]
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PubChem. 4-Nitropiperidine. National Center for Biotechnology Information. [Link]
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Antibodies. 4-Piperidinopiperidine Safety Data Sheet. [Link]
- Google Patents.
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LookChem. Piperidine, 1-nitroso-. [Link]
Sources
- 1. 4-Nitropiperidine | C5H10N2O2 | CID 22291246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitropiperidine (890853-07-3) for sale [vulcanchem.com]
- 3. CN102464605B - Preparation method of 4-nitro-piperidine derivative - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 1881295-85-7|4-Nitropiperidine hydrochloride|BLD Pharm [bldpharm.com]
